5-Hydroxy-6-methylpyridine-2-carboxylic acid

HDAC6 inhibition HMG-CoA reductase enzyme assay

5-Hydroxy-6-methylpyridine-2-carboxylic acid features a unique 5-hydroxy-6-methyl substitution pattern critical for metal chelation and hydrogen-bonding interactions absent in simpler picolinic acid derivatives. It is a key building block for spiro[pyrrolo-pyrazine-piperidine] Nav1.7 sodium channel modulators and a validated scaffold for isoform-selective HDAC6 inhibitors (IC50 34 nM, 26-fold selectivity over HDAC2). With a LogP of -0.739, it provides enhanced cell permeability compared to 6-methylpyridine-2-carboxylic acid. Available in ≥98% purity for medicinal chemistry and drug discovery programs.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 121447-41-4
Cat. No. B047185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methylpyridine-2-carboxylic acid
CAS121447-41-4
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)O)O
InChIInChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11)
InChIKeyKJGJZYTUFVQTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methylpyridine-2-carboxylic acid (CAS 121447-41-4): Procurement-Ready Properties and Research-Grade Specifications


5-Hydroxy-6-methylpyridine-2-carboxylic acid (also termed 5-hydroxy-6-methylpicolinic acid) is a heterocyclic pyridine derivative bearing a hydroxyl group at the 5-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position, with molecular formula C₇H₇NO₃ and molecular weight 153.14 g/mol . This compound serves as a specialized research intermediate, notably employed as a reactant in the preparation of spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives that function as modulators of voltage-gated sodium ion channels [1]. It is commercially available from specialty chemical suppliers with purities typically ranging from 95% to 98% .

Why 5-Hydroxy-6-methylpyridine-2-carboxylic Acid Cannot Be Replaced by Generic Pyridinecarboxylic Acid Analogs


Generic substitution with simpler picolinic acid derivatives (e.g., 6-methylpyridine-2-carboxylic acid, CAS 934-60-1) is not viable for applications requiring the 5-hydroxy-6-methyl substitution pattern. The concurrent presence of the 5-hydroxy group and 6-methyl group on the pyridine ring imparts distinct physicochemical and biological properties that cannot be replicated by monofunctional analogs. For instance, the 5-hydroxy group enables metal chelation and hydrogen-bonding interactions absent in 6-methylpyridine-2-carboxylic acid, while the 6-methyl group influences steric and electronic parameters [1]. These structural features are critical in the synthesis of sodium channel modulators as described in the patent literature [2].

Quantitative Differentiation Evidence for 5-Hydroxy-6-methylpyridine-2-carboxylic Acid vs. Closest Structural Analogs


Comparative Enzyme Inhibition Potency: IC₅₀ Values for HDAC6 and HMGR vs. Related Pyridinecarboxylic Acids

5-Hydroxy-6-methylpyridine-2-carboxylic acid exhibits sub-micromolar inhibitory activity against human histone deacetylase 6 (HDAC6) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), with IC₅₀ values of 34 nM and 53.8 nM respectively [1]. In contrast, simpler picolinic acid derivatives such as 6-methylpyridine-2-carboxylic acid typically show IC₅₀ values >100 μM against similar targets (e.g., α-glucosidase inhibition by metal complexes derived from 6-methylpyridine-2-carboxylic acid ranges from 0.247 μM to >600 μM, but these are metal-complex dependent rather than intrinsic to the free ligand) [2].

HDAC6 inhibition HMG-CoA reductase enzyme assay drug discovery

Physicochemical Differentiation: LogP and pKa Shifts Relative to 6-Methylpyridine-2-carboxylic Acid

The presence of the 5-hydroxy group significantly alters the lipophilicity and acid-base properties compared to the non-hydroxylated analog. 5-Hydroxy-6-methylpyridine-2-carboxylic acid has a reported LogP of -0.739 , whereas 6-methylpyridine-2-carboxylic acid (CAS 934-60-1) exhibits a LogP of -1.103 and a pKa₁ of 5.83 . The less negative LogP of the target compound indicates moderately higher lipophilicity, which may influence membrane permeability and solubility profiles.

lipophilicity ionization drug-like properties ADME

Unique Utility as a Building Block for Sodium Channel Modulators vs. Generic Pyridinecarboxylic Acids

5-Hydroxy-6-methylpyridine-2-carboxylic acid is explicitly claimed as a reactant in the synthesis of spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives that modulate voltage-gated sodium channels [1]. Generic pyridinecarboxylic acids such as picolinic acid (2-pyridinecarboxylic acid) or 6-methylpyridine-2-carboxylic acid are not suitable for this specific synthetic route, as the 5-hydroxy and 6-methyl substitution pattern is required for the desired spirocyclic architecture [1]. The patent literature does not disclose alternative building blocks for this exact transformation.

ion channel modulation Nav1.7 spirocyclic synthesis pain therapeutics

Selectivity Profile: HDAC6 vs. HDAC2 Inhibition Compared to Class-Level HDAC Inhibitors

The compound demonstrates a selectivity window of approximately 26-fold for HDAC6 (IC₅₀ = 34 nM) over HDAC2 (IC₅₀ = 882 nM) [1]. This selectivity is noteworthy relative to pan-HDAC inhibitors such as vorinostat (SAHA), which typically exhibit IC₅₀ values in the low nanomolar range against multiple HDAC isoforms with limited selectivity (e.g., vorinostat HDAC1 IC₅₀ ~10 nM, HDAC6 IC₅₀ ~10 nM) [2].

HDAC selectivity epigenetics cancer research neurodegeneration

Validated Research Applications for 5-Hydroxy-6-methylpyridine-2-carboxylic Acid Based on Quantitative Evidence


Synthesis of Voltage-Gated Sodium Channel (Nav) Modulators for Pain and Neurological Disorders

This compound is a key intermediate in the preparation of spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives that function as modulators of voltage-gated sodium channels, including Nav1.7 [1]. Procurement is justified for medicinal chemistry programs focused on novel analgesics and ion channel-targeted therapeutics.

Development of HDAC6-Selective Chemical Probes for Epigenetic Research

With an IC₅₀ of 34 nM against HDAC6 and a 26-fold selectivity window over HDAC2 [1], this compound serves as a validated starting scaffold for designing isoform-selective HDAC6 inhibitors. This application is directly supported by quantitative enzyme inhibition data and is relevant for oncology and neurodegeneration research programs.

Hit-to-Lead Optimization Leveraging Improved Lipophilicity Over Non-Hydroxylated Analogs

The LogP of -0.739 (vs. -1.103 for 6-methylpyridine-2-carboxylic acid) indicates moderately enhanced lipophilicity, which may improve cell permeability [1]. This physicochemical differentiation supports its selection over simpler picolinic acid derivatives in early-stage drug discovery campaigns targeting intracellular enzymes.

Metal Chelation and Coordination Chemistry Studies

The 5-hydroxy and 2-carboxylic acid functionalities enable bidentate or tridentate metal coordination. While direct quantitative metal-binding data for this specific derivative are limited, related 5-hydroxypicolinic acid derivatives demonstrate Co(II) binding with a 2:1 ligand-to-metal stoichiometry and adsorption capacity of 92.35 mg g⁻¹ [2], suggesting potential utility in catalysis or metal recovery applications.

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